1-(5-氟吡啶-2-基)乙胺

描述

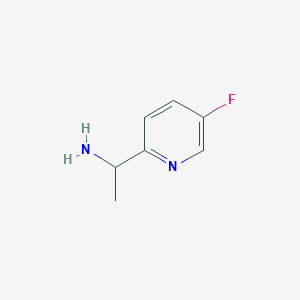

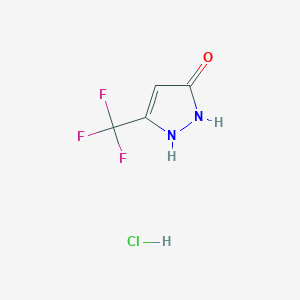

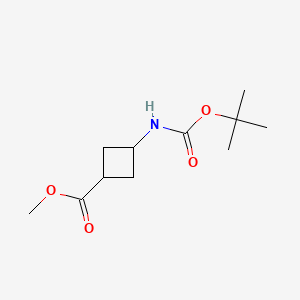

“1-(5-Fluoropyridin-2-YL)ethanamine” is an organic compound with the chemical formula C7H9FN2 . It is a colorless to yellow liquid, volatile at room temperature .

Synthesis Analysis

There are various ways of preparing 1-(5-Fluoropyridin-2-YL)ethanamine. One common method is to react 5-fluoropyridine with ethylamine. First, under appropriate reaction conditions, 5-fluoropyridine reacts with cuprous cyanide (CuCN) to produce a cyano compound. The cyano compound is then reacted with ethylamine under basic conditions to form 1-(5-Fluoropyridin-2-YL)ethanamine .Molecular Structure Analysis

The molecular weight of “1-(5-Fluoropyridin-2-YL)ethanamine” is 140.16 . The structure file for this compound can be found in the BMRB database .Chemical Reactions Analysis

“1-(5-Fluoropyridin-2-YL)ethanamine” can participate in various chemical reactions, such as substitution reactions, condensation reactions, etc . It has been used in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480 .科学研究应用

Medicine: Potential Therapeutic Agent Synthesis

1-(5-Fluoropyridin-2-YL)ethanamine shows promise in the synthesis of therapeutic agents. Its fluorinated pyridine structure is valuable in creating compounds that can act as inhibitors for specific proteins or enzymes within pathological processes . For instance, derivatives of this compound have been explored for their potential use as Janus Kinase (JAK) inhibitors, which are significant in treating autoimmune diseases .

Agriculture: Synthesis of Pesticides

In agriculture, this compound serves as a precursor in synthesizing herbicides and insecticides. The fluorinated pyridine moiety is a common feature in many agricultural chemicals due to its stability and biological activity, which can be crucial in developing new pesticides .

Material Science: Advanced Material Development

The incorporation of 1-(5-Fluoropyridin-2-YL)ethanamine into materials could lead to the development of novel polymers with enhanced properties. Its structural motif could be used to introduce fluorine atoms into polymeric chains, potentially resulting in materials with improved thermal stability and chemical resistance .

Environmental Science: Environmental Pollutant Standards

Stable isotope-labeled compounds, such as those derived from 1-(5-Fluoropyridin-2-YL)ethanamine, are used as standards in environmental analysis. They assist in the accurate detection of pollutants in various ecosystems, contributing to environmental protection and monitoring efforts .

Analytical Chemistry: Signal Processing

In analytical chemistry, derivatives of 1-(5-Fluoropyridin-2-YL)ethanamine could be used in signal processing applications. For example, they might aid in the denoising, compression, and enhancement of analytical signals, thereby improving the accuracy and reliability of chemical analyses .

Biochemistry: Biochemical Research

This compound’s derivatives are valuable in biochemical research, particularly in studying enzyme-substrate interactions and metabolic pathways. The fluorine atom in the pyridine ring can act as a bioisostere, mimicking the natural substrates of enzymes and allowing researchers to probe biochemical mechanisms .

Pharmacology: Drug Discovery

In pharmacology, 1-(5-Fluoropyridin-2-YL)ethanamine is a key intermediate in drug discovery. Its structure is conducive to binding with various biological targets, making it a versatile scaffold for developing new drugs with potential applications in treating a wide range of diseases .

Chemical Synthesis: Organic Synthesis Building Block

Lastly, this compound is a valuable building block in organic synthesis. It can be used to construct complex molecules with precision, enabling chemists to design and synthesize new compounds with desired properties for various applications .

安全和危害

“1-(5-Fluoropyridin-2-YL)ethanamine” should be regarded as toxic and irritant. Wear protective gloves, glasses, and protective clothing during handling and use. Direct contact with skin, eyes, and respiratory tract should be avoided, and good ventilation should be maintained. In case of accidental contact, rinse immediately with water and seek medical help .

属性

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725518 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyridin-2-YL)ethanamine | |

CAS RN |

915720-57-9 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)

![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)

![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)

![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)

![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)